![molecular formula C20H28O3 B12004017 (16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)
(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol” is a complex organic compound with a fused polycyclic structure.
- It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains two fused rings: a phenanthrene ring and a cyclopentane ring.
- The compound’s systematic name indicates its stereochemistry (16S) and the presence of a methoxy group at position 3 and hydroxyl groups at positions 16 and 17.
Preparation Methods
Synthetic Routes: One synthetic route involves the palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and internal alkynes.
Reaction Conditions: The reaction tolerates various substituents on the alkynes and provides moderate yields.
Industrial Production: Industrial-scale production methods are not widely documented, but research continues to explore efficient and scalable routes.
Chemical Reactions Analysis
Reactivity: Phenanthrenone derivatives exhibit extended conjugation, planarity, and tunable energy gaps due to their fluorenone and phenanthrene backbones.
Common Reagents: Specific reagents for this compound are not well-established, but typical reactions include oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Phenanthrenone derivatives serve as electron-deficient π-building blocks for developing novel polycyclic aromatic hydrocarbons.
Mechanism of Action
- The exact mechanism by which phenanthrenone exerts its effects remains an active area of study. It likely involves interactions with cellular targets and pathways, but detailed information is scarce.
Comparison with Similar Compounds
- Phenanthrenone’s uniqueness lies in its combination of fluorenone and phenanthrene features. Similar compounds include other PAHs like anthracene, fluorene, and naphthalene.
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C20H28O3/c1-19-9-8-15-14-7-5-13(23-3)10-12(14)4-6-16(15)17(19)11-20(2,22)18(19)21/h5,7,10,15-18,21-22H,4,6,8-9,11H2,1-3H3/t15?,16?,17?,18?,19?,20-/m0/s1 |
InChI Key |
OOVXZFCPCSVSEM-BROHZWGRSA-N |
Isomeric SMILES |
C[C@@]1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)(C)O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine](/img/structure/B12003947.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)

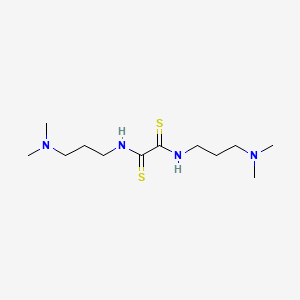
acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)
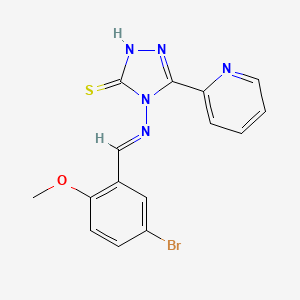

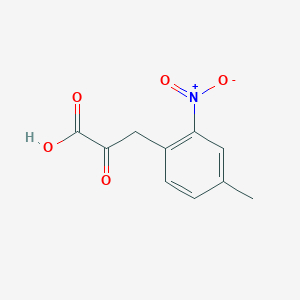
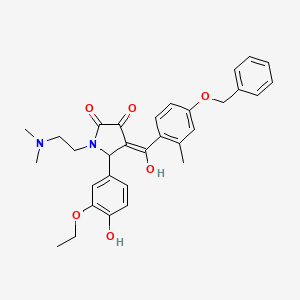
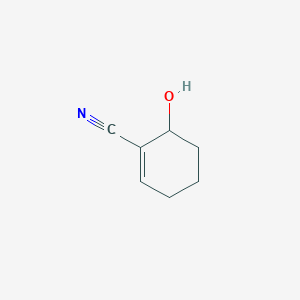
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)

